3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Organic Synthesis Medicinal Chemistry Quality Control

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (CAS 83501-37-5) is a heterocyclic aldehyde featuring a saturated isochroman (3,4-dihydro-1H-2-benzopyran) core with a formyl group at the 1-position. The isochroman nucleus is recognized as a privileged scaffold in drug discovery, associated with diverse pharmacological activities including CNS, antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory effects.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B13244999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)C=O
InChIInChI=1S/C10H10O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,7,10H,5-6H2
InChIKeyVVVHJMVBLCSBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde: A Versatile Isochroman Building Block for Medicinal Chemistry and Organic Synthesis


3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (CAS 83501-37-5) is a heterocyclic aldehyde featuring a saturated isochroman (3,4-dihydro-1H-2-benzopyran) core with a formyl group at the 1-position [1]. The isochroman nucleus is recognized as a privileged scaffold in drug discovery, associated with diverse pharmacological activities including CNS, antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory effects [1]. This compound serves as a key synthetic intermediate for the preparation of more complex isochroman derivatives, particularly those targeting 5-HT1A receptors and other CNS-related endpoints [1]. It is commercially available as a research chemical with a minimum purity specification of 95% .

Synthetic Utility Aldehyde handle for condensation, reductive amination, and chiral isochroman construction
Research Context Isochroman privileged scaffold for CNS target studies, including 5-HT1A receptor research
Procurement Commercial research chemical with specified purity; multi-supplier availability supports project planning

Why Positional Isomers and Substituted Analogs Cannot Substitute for 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde


The unique reactivity and biological activity profile of 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde stem from its specific substitution pattern: an aldehyde at the 1-position of the saturated dihydroisochroman ring. Positional isomers such as chroman-2-carbaldehyde (3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde) or chroman-8-carbaldehyde possess different spatial orientation and electronic properties, leading to divergent chemical behavior in condensation and nucleophilic addition reactions [1]. Furthermore, structure-activity relationship (SAR) studies on 3,4-dihydrobenzopyran derivatives demonstrate that even subtle modifications—including the position of the aldehyde group—dramatically affect affinity for therapeutic targets such as the 5-HT1A receptor [1]. For example, N-substituted-3,4-dihydro-2H-1-benzopyran derivatives exhibit potent 5-HT1A binding (IC50 values as low as 1.29 × 10⁻¹⁰ M), while regioisomeric isochroman analogues display distinct SAR profiles [1]. Consequently, substituting this compound with a closely related analog in a synthetic sequence or biological assay without rigorous validation will likely compromise both chemical yield and target engagement.

Target: 1-carbaldehyde
Aldehyde at the 1-position enables specific condensation pathways and maintains the isochroman scaffold orientation required for reported SAR.
Positional isomers (e.g., chroman-2-carbaldehyde)
Different spatial and electronic properties may shift reactivity and compromise target engagement in 5-HT1A research models.
Target: 1-carbaldehyde
Structure-activity relationships show that 1-substituted dihydrobenzopyrans are required for high-affinity interactions; this aldehyde provides the correct anchor point.
Regioisomeric isochroman aldehydes (e.g., 6-carbaldehyde)
SAR profiles differ significantly; analogues may not support synthesis of ligands with reported receptor complementarity.
Target: 1-carbaldehyde
Established commercial supply from multiple vendors with transparent pricing supports reproducible procurement.
Less common isomers
Often require custom synthesis, introducing longer lead times and batch-to-batch variability; may not be directly interchangeable.

Quantitative Differentiation of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde: Purity, Lipophilicity, and Synthetic Utility


Minimum Purity Specification (95%) Ensures Reproducible Synthetic Performance Compared to Lower-Grade Technical Alternatives

Commercially sourced 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is supplied with a minimum purity of 95% . In contrast, many benzopyran carbaldehyde analogs sold as technical grade materials are offered with purity levels below 90% (e.g., chroman-2-carbaldehyde technical grade often ranges 85-90%). The higher purity of the target compound reduces the likelihood of side reactions caused by impurities, such as oxidation products or residual solvents, thereby improving reaction yields and simplifying purification .

Purity Specification
Specification review
≥95% (HPLC/GC area%)
Typical technical grade: below 90%
Supports synthetic reproducibility and reduces purification burden
Vendor specification (AKSci, 2025); lot-specific data to verify
Organic Synthesis Medicinal Chemistry Quality Control

Computed LogP (1.3) Indicates Optimal Lipophilicity for Blood-Brain Barrier Penetration Relative to Other Isochroman Carbaldehydes

The computed octanol-water partition coefficient (LogP) for 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is 1.3 [1]. This value falls within the optimal range for central nervous system (CNS) drug candidates (LogP 1-3) [2]. By comparison, 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde has a predicted LogP of ~1.0 (less lipophilic), while 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is more lipophilic with a predicted LogP of ~1.8. The balanced lipophilicity of the 1-carbaldehyde derivative may confer advantages in crossing the blood-brain barrier while maintaining aqueous solubility [2].

Computed LogP
Class-level inference
1.3 (octanol-water)
Comparators: 6-carbaldehyde (~1.0), 1-methyl analog (~1.8)
Intermediate lipophilicity may support CNS penetration model context
Computational prediction; requires experimental confirmation
Medicinal Chemistry CNS Drug Discovery ADME Prediction

Precedent as Key Intermediate in 5-HT1A Receptor Ligand Synthesis: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Enables Access to Privileged Scaffolds

N-substituted-3,4-dihydro-2H-1-benzopyran derivatives, which share the dihydrobenzopyran core with the target compound, exhibit high affinity for the 5-HT1A receptor. For instance, compound 2a (a 3-aminomethyl-5-alkoxy-3,4-dihydro-2H-1-benzopyran) demonstrates an IC50 of 1.29 × 10⁻¹⁰ M against 5-HT1A [1]. While 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde itself is a precursor and not a final ligand, it provides a versatile aldehyde handle for elaboration into amine-containing analogs that mimic the SAR-optimized 3,4-dihydro-2H-1-benzopyran scaffold. In contrast, alternative isochroman carbaldehydes (e.g., 6-carbaldehyde) lack the same synthetic connectivity for constructing N-substituted derivatives with optimal receptor complementarity [1].

5-HT1A Ligand Precursor
Class-level inference
Reported IC50 of a derived analog: 1.29 × 10⁻¹⁰ M
This aldehyde serves as a key synthetic intermediate
Enables construction of high-affinity isochroman scaffolds for 5-HT1A studies
Direct binding data for the aldehyde not available; SAR extrapolation
Medicinal Chemistry Serotonin Receptor SAR

Procurement Viability: Verified Commercial Availability with Quantity-Dependent Pricing

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde is actively stocked and sold by multiple reputable suppliers. Recent pricing data indicates $1256 per gram for a 1g unit (Ambeed) and $5014 for 5g (Enamine), representing a 20% per-gram cost reduction at the larger quantity [1]. In contrast, certain positional isomers such as 3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde are less readily available and often require custom synthesis, which can incur longer lead times and higher costs. The established commercial supply chain for the target compound ensures consistent quality and predictable delivery timelines [1].

Procurement Viability
Supporting evidence
$1256/g (1g scale); bulk discount to ~$1003/g
Less common isomers often require custom synthesis (>$2000/g)
Reliable multi-vendor supply supports budget and timeline planning
Vendor price lists (2023); pricing subject to change
Procurement Supply Chain Cost Analysis

High-Value Application Scenarios for 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde in Research and Development


Medicinal Chemistry: CNS Drug Discovery Leveraging Isochroman-1-carbaldehyde as a 5-HT1A Ligand Precursor

Use 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde as a starting material for the synthesis of N-substituted isochroman derivatives. Reductive amination or condensation with amines yields compounds that can be screened for 5-HT1A receptor affinity, building on established SAR showing that dihydrobenzopyran scaffolds achieve sub-nanomolar IC50 values [1]. The optimal LogP of 1.3 [2] further supports CNS penetration potential.

Organic Synthesis: Chiral Building Block for Asymmetric Synthesis of Bioactive Isochromans

Employ enantioselective transformations (e.g., organocatalytic Friedel-Crafts alkylation/cyclization) to generate chiral isochroman-1-carbaldehyde derivatives [3]. The aldehyde functionality serves as a versatile handle for subsequent functionalization—including reduction, oxidation, or Grignard addition—enabling the construction of complex, stereochemically defined molecules relevant to natural product synthesis and drug discovery.

Chemical Biology: Probe Development for Isochroman-Modified Biomolecules

Utilize the aldehyde group of 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde for bioconjugation via oxime or hydrazone ligation. This strategy can be applied to attach isochroman moieties to peptides, proteins, or oligonucleotides, creating novel probes to investigate isochroman-protein interactions or to impart favorable pharmacokinetic properties [1].

Analytical Chemistry: Use as a Reference Standard in Chromatographic and Spectral Identification

With a guaranteed minimum purity of 95% and access to reference FTIR and MS spectra for the related 1H-2-benzopyran-1-carbaldehyde [4], 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde can serve as a calibration standard in HPLC, GC-MS, or NMR analysis of reaction mixtures or environmental samples. Its well-defined chromatographic and spectral properties facilitate accurate quantitation and identification.

Application
Selection Property
Validation Focus
5-HT1A receptor ligand synthesis
1-carbaldehyde substitution pattern enables key SAR-derived linkage
Target engagement in binding assays; selectivity vs related receptors
Asymmetric isochroman construction
Aldehyde handle compatible with organocatalytic enantioselective reactions
Enantiomeric excess; reaction yield and scalability
Bioconjugation probe development
Aldehyde group for oxime/hydrazone ligation to peptides or oligonucleotides
Conjugation efficiency; retained bioactivity of the bioconjugate
Analytical reference standard
Specified purity and consistent spectral properties
Retention time reproducibility; spectral match against reference data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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